5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:
- Position 2: A methyl group.
- Position 5: A (4-ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl substituent, combining an electron-rich aryl group with a cyclic amine.
- Position 6: A hydroxyl group, distinguishing it from ketone derivatives (e.g., thiazolo-triazol-6-ones).
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCXNVKGYKCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Thiazolo[3,2-b][1,2,4]triazol-6-ol vs. Thiazolo[3,2-b][1,2,4]triazol-6-one
- Hydroxyl (-OH) vs. Ketone derivatives (e.g., compounds in ) exhibit higher melting points (>200°C) due to stronger crystal packing .
Substituent Variations at Position 5
- Pyrrolidin-1-yl vs. Piperazinyl Groups :
- The target compound’s pyrrolidine (5-membered cyclic amine) offers conformational rigidity, whereas piperazine (6-membered, two nitrogen atoms) in analogs like 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () introduces flexibility and additional hydrogen-bonding sites .
- Chlorophenyl substituents on piperazine () add electron-withdrawing effects, contrasting with the target’s electron-donating ethoxy/methoxy groups.
Anticancer Potential
- Thiazolo-triazol-6-one derivatives () demonstrated selective cytotoxicity against HCT116, HeLa, and BEL-7402 cancer cells, with IC50 values comparable to cisplatin. Substituents like furanyl or thienyl groups improved selectivity .
Antiviral and Antifungal Prospects
- 1,2,4-Triazole-pyrazole hybrids () showed activity against 14-α-demethylase lanosterol (antifungal target), suggesting the target’s triazole-thiazole core could interact with similar enzymes .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
